4-Nitrocyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrocyclohexanamine is an organic compound with the molecular formula C6H12N2O2. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an amino group (-NH2) and another by a nitro group (-NO2). This compound is typically a yellow crystalline powder and is used in various fields, including medical, environmental, and industrial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrocyclohexanamine can be synthesized through the nitration of cyclohexanamine. The process involves the reaction of cyclohexanamine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow process where cyclohexanamine is reacted with a nitrating mixture under controlled conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrocyclohexanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Reduction: Cyclohexane-1,4-diamine.
Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-Nitrocyclohexanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitrocyclohexanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroaniline: Contains a nitro group attached to an aromatic ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
Uniqueness: 4-Nitrocyclohexanamine is unique due to the presence of both an amino group and a nitro group on a cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H12N2O2 |
---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
4-nitrocyclohexan-1-amine |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-3-6(4-2-5)8(9)10/h5-6H,1-4,7H2 |
InChI-Schlüssel |
ZOFHYUXZAQAYTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.